molecular formula C15H11N3O3S2 B2393527 (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol CAS No. 330677-83-3

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol

Cat. No.: B2393527
CAS No.: 330677-83-3
M. Wt: 345.39
InChI Key: YWFUBBCQXNCLBB-LZYBPNLTSA-N
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Description

(E)-2-(((2-(Methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is a Schiff base derivative characterized by a benzothiazole core substituted with a methylthio (-SMe) group at the 2-position and an imino-linked 4-nitrophenol moiety. The (E)-configuration of the imine linkage is critical for its structural stability and electronic properties. This compound likely exhibits strong intramolecular hydrogen bonding and π-π stacking interactions due to the planar aromatic systems and nitro group, which enhance crystallinity and thermal stability.

Synthesis typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a 2-(methylthio)benzo[d]thiazol-6-amine derivative under reflux conditions in ethanol, followed by crystallization. While direct physical data (e.g., melting point) for this compound are unavailable in the provided evidence, analogs suggest melting points in the range of 160–240°C, influenced by substituent effects.

Properties

IUPAC Name

2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-15-17-12-4-2-10(7-14(12)23-15)16-8-9-6-11(18(20)21)3-5-13(9)19/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFUBBCQXNCLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the methylthio group: The benzo[d]thiazole derivative is then treated with methyl iodide in the presence of a base to introduce the methylthio substituent.

    Formation of the imine linkage: The methylthio-substituted benzo[d]thiazole is reacted with 4-nitrosalicylaldehyde under basic conditions to form the imine linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as alkylation or acylation, using appropriate alkylating or acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives

Compounds with a benzo[d]thiazole core but differing substituents demonstrate how structural variations impact properties:

Compound Name Substituents Melting Point (°C) Key Interactions/Properties Source
N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) Chloropyridinyl, methoxybenzamide 177.9–180.8 Moderate H-bonding, lower π-π stacking
2-Methoxy-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide (7t) Thiazolyl, methoxybenzamide 237.7–239.1 Strong H-bonding, high crystallinity
Target Compound Methylthio, 4-nitrophenol ~160–240 (estimated) Intramolecular O-H∙∙∙N, π-π interactions

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in the target compound) enhance acidity and hydrogen-bonding capacity compared to electron-donating groups (e.g., methoxy in 7q).
  • Thermal Stability: The thiazol-2-yl group in 7t increases melting point (~239°C) due to rigid planar geometry and stronger intermolecular forces.
Nitrophenol-Based Schiff Bases

Analogous nitrophenol derivatives highlight the role of the nitro group and aromatic stacking:

  • 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: Exhibits a dihedral angle of 41.86° between aromatic rings, with intramolecular O-H∙∙∙N and N-H∙∙∙O bonds forming S(6) ring motifs. π-π interactions (separation: 3.9177 Å) stabilize the crystal lattice.
  • (E)-2-(((4-Bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: Bromo and trifluoromethoxy substituents increase molecular polarity, altering solubility and reactivity compared to the target compound.

Comparison :

  • The target compound’s benzothiazole core likely induces greater planarity than phenyl rings, enhancing π-π stacking efficiency.
  • Nitro groups at the para position (common in these analogs) improve resonance stabilization and intermolecular interactions.
Triazole and Thiazole Derivatives

Triazole-containing compounds (e.g., ) differ in electronic and steric profiles:

Key Differences :

  • Benzothiazole derivatives generally exhibit higher melting points and better crystallinity than triazole analogs due to greater aromaticity and rigidity.
  • The methylthio group in the target compound may offer a balance between electronic effects (moderate electron-withdrawing) and steric accessibility compared to bulkier substituents.

Computational and Experimental Tools

Structural analyses of these compounds rely on crystallographic software:

  • SHELX : Used for refining crystal structures, particularly for small molecules.
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement.
  • WinGX : Integrates tools for data analysis and structure solution.

These tools confirm intramolecular interactions and packing efficiencies critical for comparing stability and reactivity.

Biological Activity

The compound (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-(methylthio)benzo[d]thiazole and 4-nitrophenol. The general reaction pathway can be summarized as follows:

  • Reagents :
    • 2-(Methylthio)benzo[d]thiazole
    • 4-Nitrophenol
    • Appropriate solvent (e.g., ethanol)
  • Reaction Conditions :
    • Stirring at elevated temperatures for several hours.
  • Yield and Purification :
    • The product is typically purified through recrystallization or chromatography to obtain high purity.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of benzothiazole derivatives. The compound has shown moderate to good activity against various bacterial strains, as summarized in the following table:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

The results indicate that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that this compound has selective toxicity. For instance, in B16F10 murine melanoma cells, the compound did not exhibit cytotoxic effects at concentrations below 20 µM, indicating a favorable safety profile for potential therapeutic use.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or disruption of bacterial cell wall synthesis. Preliminary studies suggest that the compound may interfere with the metabolic pathways of bacteria, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at Korea Science demonstrated that derivatives similar to this compound exhibited a broad spectrum of antimicrobial activity. The study emphasized the importance of structural modifications in enhancing biological activity.
  • In Vivo Studies : Another research effort highlighted in MDPI explored the in vivo efficacy of benzothiazole derivatives in animal models. The findings indicated promising results in reducing infection rates and improving survival outcomes when treated with these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the thiazole ring via cyclization of a thioamide precursor, and (2) imine linkage formation between the thiazole amine and a nitro-substituted aldehyde. Reaction conditions (e.g., temperature, solvent, pH) must be tightly controlled to avoid side products. For example, Eaton’s reagent (P2O5/MeSO3H) can activate carbonyl groups via hydrogen bonding, facilitating nucleophilic addition during acylation steps . Post-synthesis, purification via column chromatography and structural confirmation using ¹H NMR (e.g., aromatic protons at δ 6.5–8.2 ppm) and IR spectroscopy (C=N stretch ~1620 cm⁻¹) are critical .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Identifies aromatic protons and confirms imine bond formation (e.g., shifts at δ 8.2–8.5 ppm for nitrophenyl groups) .
  • IR Spectroscopy : Detects functional groups like C=N (1620–1630 cm⁻¹) and NO₂ (1340–1360 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., weak C–H···O hydrogen bonds in crystal packing) .

Q. What are the primary functional groups influencing the compound’s reactivity?

  • Methodological Answer : The nitro group (-NO₂) acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring. The thiazole sulfur and imine nitrogen serve as potential coordination sites for metal ions or biological targets. The methylthio (-SCH₃) group enhances lipophilicity, impacting solubility and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields when electron-withdrawing groups (EWGs) are present?

  • Methodological Answer : EWGs like -NO₂ reduce electron density, slowing nucleophilic reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 130°C for similar benzothiazole derivatives) .
  • Catalyst optimization : Use Brønsted acids (e.g., Eaton’s reagent) to activate carbonyl groups, improving conversion rates even with EWGs .
  • Solvent-free conditions : Minimize side reactions and enhance selectivity, as demonstrated in Friedel-Crafts acylation protocols .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to enzymes like HIV-1 protease or cancer-related kinases. For example, benzothiazole derivatives show affinity for hydrophobic pockets due to aromatic stacking .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Studies on similar nitroaromatics reveal charge transfer interactions critical for bioactivity .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial tests) .
  • Purity validation : Employ HPLC (≥95% purity) to rule out confounding effects from synthetic byproducts .
  • Mechanistic studies : Probe specific pathways (e.g., ROS generation for antimicrobial activity vs. apoptosis induction for anticancer effects) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity in normal cell lines?

  • Methodological Answer : Variations may stem from:

  • Cell line specificity : Cancer cells (e.g., HeLa) often exhibit higher susceptibility due to metabolic differences.
  • Redox activity : The nitro group can generate reactive oxygen species (ROS) in cancer cells, but normal cells may neutralize ROS via glutathione .
  • Solubility factors : Poor aqueous solubility may reduce bioavailability in certain assays, leading to underestimation of toxicity .

Experimental Design Considerations

Q. What controls are essential when testing this compound in biological assays?

  • Methodological Answer : Include:

  • Negative controls : Solvent-only (e.g., DMSO) to assess vehicle effects.
  • Positive controls : Known inhibitors (e.g., doxorubicin for anticancer assays).
  • Purity controls : Run parallel assays with purified vs. crude batches to confirm activity is compound-specific .

Structural and Mechanistic Insights

Q. How does the (E)-isomer configuration impact biological activity compared to the (Z)-isomer?

  • Methodological Answer : The (E)-isomer’s planar geometry facilitates stronger π-π stacking with aromatic residues in target proteins. Computational modeling of similar imine-containing compounds shows (E)-isomers exhibit 3–5x higher binding affinity to enzymes like topoisomerase II .

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